molecular formula C15H20ClNO2 B2898655 N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide CAS No. 2034520-79-9

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide

Cat. No.: B2898655
CAS No.: 2034520-79-9
M. Wt: 281.78
InChI Key: YGHWZQAHWBLPHE-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide (CAS 2034520-79-9) is a small-molecule compound of significant interest in early-stage biochemical and oncology research. With a molecular formula of C15H20ClNO2 and a molecular weight of 281.78 g/mol, this reagent offers researchers a tool for exploring novel therapeutic pathways . Its structural features align with a class of heterocyclic compounds frequently investigated for their potential to modulate protein-protein interactions, particularly as inhibitors of protein kinase domains . Polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, has emerged as a promising target for anticancer drug discovery. While catalytic domain inhibitors have faced challenges with off-target toxicity, inhibitors targeting the C-terminal polo-box domain (PBD) represent a strategic alternative for disrupting specific protein interactions with higher selectivity . The molecular architecture of this compound, characterized by its chlorophenyl hydroxypropyl chain linked to a cyclopentanecarboxamide group, suggests potential for such targeted inhibitory activity, making it a valuable candidate for screening campaigns and structure-activity relationship (SAR) studies aimed at developing new classes of anti-PBD therapeutics . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to probe mitotic mechanisms, investigate cancer cell proliferation, and contribute to the development of novel targeted therapies for Plk1-addicted cancers.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWZQAHWBLPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide typically involves the reaction of 3-chlorobenzaldehyde with cyclopentanecarboxylic acid in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally related compounds in the same chemical classes.

Core Structural Differences

  • Cyclopentanecarboxamide vs. Cyclopropanecarboxamide: N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide differs from cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) in ring size (cyclopentane vs. cyclopropane).
  • Hydroxypropyl Chain vs. Methoxypropyl Group :
    Unlike methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), the hydroxypropyl group in the target compound could increase hydrophilicity, affecting solubility and bioavailability .

Functional Group Analysis

  • Chlorophenyl Moiety: The 3-chlorophenyl group is shared with 3-chloro-N-phenyl-phthalimide () and cyprofuram (). This group is critical in agrochemicals for enhancing stability and bioactivity. For example, 3-chloro-N-phenyl-phthalimide is a precursor for polyimide monomers, while cyprofuram acts as a fungicide .
  • Carboxamide Linkage: The carboxamide group is a common pharmacophore in pesticides (e.g., flutolanil, a benzamide fungicide).

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Primary Use/Activity Reference
This compound Cyclopentanecarboxamide 3-Chlorophenyl, hydroxypropyl Hypothesized agrochemical
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuran Fungicide
Flutolanil Benzamide Trifluoromethyl, methoxyphenyl Fungicide
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl, imide Polyimide monomer precursor

Research Findings and Hypotheses

  • Agrochemical Potential: The chlorophenyl and carboxamide groups align with pesticidal agents like cyprofuram and flutolanil, suggesting possible antifungal or herbicidal activity. The hydroxypropyl chain might modify pharmacokinetics compared to methoxypropyl analogs .
  • Synthetic Challenges :
    The hydroxypropyl group could introduce steric hindrance during synthesis, contrasting with simpler analogs like 3-chloro-N-phenyl-phthalimide, which is synthesized via direct condensation .

  • Polymer Applications : While 3-chloro-N-phenyl-phthalimide is a polymer precursor, the target compound’s cyclopentane ring and hydroxy group may limit thermal stability, making it less suitable for high-performance polymers .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide, and how do they influence experimental design?

  • Answer : Critical physicochemical properties include solubility (polar vs. nonpolar solvents), logP (partition coefficient), and stability under varying pH/temperature. For example, the hydroxyl and carboxamide groups suggest hydrogen-bonding potential, affecting solubility in aqueous buffers. These properties guide formulation for biological assays (e.g., DMSO stock solutions for in vitro studies) and storage conditions (e.g., −20°C for long-term stability) .

Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?

  • Answer : Synthesis typically involves:

Step 1 : Coupling cyclopentanecarboxylic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine via carbodiimide-mediated amidation.

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization strategies include adjusting stoichiometry (1.2:1 amine:acid ratio), catalyst screening (e.g., HOBt/DMAP), and solvent selection (e.g., DMF for improved solubility) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Answer :

  • NMR (¹H/¹³C) confirms amide bond formation and substituent positions.
  • HPLC-MS verifies purity (>95%) and molecular weight.
  • X-ray crystallography (if crystallizable) resolves stereochemistry, as seen in related chlorophenyl-carboxamide analogs .

Advanced Research Questions

Q. What computational methods are effective in predicting the biological targets of this compound?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and pharmacophore modeling can predict interactions with enzymes/receptors (e.g., kinases, GPCRs). For instance, the chlorophenyl group may occupy hydrophobic pockets, while the hydroxypropyl chain engages in hydrogen bonding. MD simulations assess binding stability over time. Validation requires in vitro assays (e.g., FRET-based enzymatic inhibition) .

Q. How can researchers resolve contradictions in activity data across different biological assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme activity). Methodological approaches include:

  • Dose-response curves to confirm EC50/IC50 consistency.
  • Metabolic stability tests (e.g., liver microsomes) to assess compound degradation.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

  • Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonate) to improve solubility without compromising membrane permeability.
  • Prodrug derivatization : Protect the hydroxyl group with acetyl to enhance oral bioavailability.
  • In silico ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable logS, CYP450 inhibition profiles .

Q. How can experimental design principles minimize variability in toxicity studies?

  • Answer : Use statistical DoE (Design of Experiments) to control variables:

  • Factors : Dose range, exposure time, cell line/genetic background.
  • Response metrics : IC50, apoptosis markers (e.g., caspase-3 activation).
  • Replication : Triplicate runs with blinded analysis to reduce bias. Tools like JMP or Minitab facilitate fractional factorial designs .

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